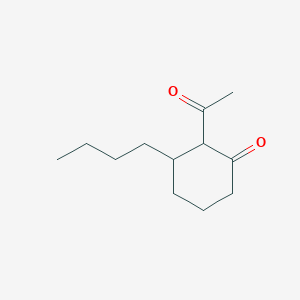

2-Acetyl-3-butylcyclohexanone

Beschreibung

Based on these analogs, 2-Acetyl-3-butylcyclohexanone is presumed to be a cyclohexanone derivative with an acetyl group at position 2 and a butyl group at position 2. Such substitutions influence steric hindrance, electronic effects, and reactivity, as seen in related compounds .

Eigenschaften

CAS-Nummer |

56745-68-7 |

|---|---|

Molekularformel |

C12H20O2 |

Molekulargewicht |

196.29 g/mol |

IUPAC-Name |

2-acetyl-3-butylcyclohexan-1-one |

InChI |

InChI=1S/C12H20O2/c1-3-4-6-10-7-5-8-11(14)12(10)9(2)13/h10,12H,3-8H2,1-2H3 |

InChI-Schlüssel |

BMIDYWQTSKZWSZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1CCCC(=O)C1C(=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Cyclohexanone derivatives exhibit variations in melting points, solubility, and stability depending on substituent type and position. For example:

- 1-[2-(Cyclohexyloxy)-3,6-dihydroxyphenyl]ethanone (CAS 33537-80-3) has a melting point of 75–76°C due to hydrogen bonding from hydroxyl groups .

- 2-Methylcyclohexanone (CAS 583-60-8) is a liquid at room temperature, reflecting reduced crystallinity from its methyl substituent .

- 2-Allyl-3-methylcyclohexanone (CAS 56620-95-2) likely has intermediate stability due to its allyl group, which introduces conjugation but less rigidity than aromatic substituents .

Data Table 1: Physical Properties of Cyclohexanone Derivatives

Steric and Electronic Influences

- Butyl vs. This contrasts with 2-methylcyclohexanone, where smaller substituents favor faster reactions .

- Acetyl vs. Allyl Groups : Acetyl groups are stronger electron-withdrawing groups compared to allyl, increasing the electrophilicity of the ketone carbon. This enhances reactivity in nucleophilic additions relative to allyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.